AN0128

Description

Properties

Key on ui mechanism of action |

AN0128 inhibits the release of pro-inflammatory cytokines, including TNF- alpha, without affecting the normal immune response. |

|---|---|

CAS No. |

872044-70-7 |

Molecular Formula |

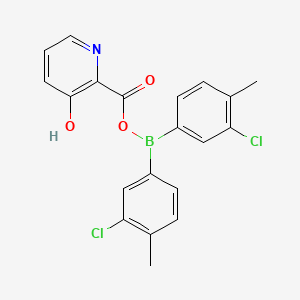

C20H16BCl2NO3 |

Molecular Weight |

400.1 g/mol |

IUPAC Name |

bis(3-chloro-4-methylphenyl)boranyl 3-hydroxypyridine-2-carboxylate |

InChI |

InChI=1S/C20H16BCl2NO3/c1-12-5-7-14(10-16(12)22)21(15-8-6-13(2)17(23)11-15)27-20(26)19-18(25)4-3-9-24-19/h3-11,25H,1-2H3 |

InChI Key |

ZTLSOLUCMQEGEA-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OC(=O)C3=C(C=CC=N3)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane AN-0128 AN0128 |

Origin of Product |

United States |

Foundational & Exploratory

AN0128: A Technical Guide to its Dual Anti-inflammatory and Antibacterial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AN0128 is a novel, boron-containing small molecule identified as a potent dual-action agent with both anti-inflammatory and antibacterial properties. As a borinic acid ester, its unique chemical structure facilitates distinct mechanisms of action, targeting key pathways in both host inflammatory responses and bacterial proliferation. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, supported by available preclinical data. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound for cutaneous diseases.

Anti-inflammatory Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

This compound exerts its anti-inflammatory effects through the targeted inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is a critical regulator of the production of pro-inflammatory cytokines, which are key mediators in a host of inflammatory conditions.

The inhibition of the p38 MAPK pathway by this compound leads to a downstream reduction in the synthesis and release of several pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α). The suppression of these cytokines is a cornerstone of its anti-inflammatory activity, making it a promising candidate for inflammatory skin conditions.

Signaling Pathway Diagram

Caption: this compound inhibits the p38 MAPK signaling pathway.

Antibacterial Mechanism of Action: Inhibition of Bacterial Methyltransferases

This compound demonstrates broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. This activity is attributed to its nature as a borinic acid ester, a class of compounds known to inhibit essential bacterial enzymes.

Preclinical studies suggest that borinic esters, including this compound, target and inhibit bacterial methyltransferases. These enzymes are crucial for various cellular processes in bacteria, including DNA replication and the synthesis of essential compounds. Specifically, the proposed targets are:

-

Menaquinone Methyltransferase (MenH) in Gram-positive bacteria. MenH is a key enzyme in the biosynthesis of menaquinone (Vitamin K2), which is vital for the bacterial electron transport chain.

-

CcrM in Gram-negative bacteria, which is an essential DNA methyltransferase.

By inhibiting these enzymes, this compound disrupts fundamental bacterial processes, leading to the cessation of growth and cell death.

Experimental Workflow for Antibacterial and Anti-inflammatory Screening

Caption: General workflow for screening this compound's dual activity.

Quantitative Data Summary

Due to the limited availability of the full-text primary literature, a comprehensive table of all quantitative data cannot be provided. The following tables summarize the available information on the antibacterial and anti-inflammatory activity of this compound.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | Gram-positive | Data not publicly available |

| Staphylococcus epidermidis | Gram-positive | Data not publicly available |

| Propionibacterium acnes | Gram-positive | Data not publicly available |

| Bacillus subtilis | Gram-positive | Data not publicly available |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Target | Activity | Quantitative Data |

| Cytokine Release Assay | Pro-inflammatory Cytokines (e.g., TNF-α) | Suppression of release | Specific IC50 values not publicly available |

| Kinase Inhibition Assay | p38 MAP Kinase | Inhibition | Specific IC50 values not publicly available |

Experimental Protocols

Detailed experimental protocols from the primary research on this compound are not publicly available. The following are generalized methodologies for the key experiments cited in the evaluation of this compound's mechanism of action.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Bacterial Culture Preparation: Inoculate a panel of relevant bacterial strains (e.g., S. aureus, S. epidermidis, P. acnes) in appropriate broth media and incubate to achieve logarithmic growth phase.

-

Compound Preparation: Prepare a series of two-fold serial dilutions of this compound in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Add a standardized inoculum of each bacterial suspension to the wells containing the serially diluted this compound. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the microtiter plates under conditions suitable for the growth of the specific bacterial strains (e.g., 37°C for 18-24 hours).

-

Data Analysis: Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity (visible growth). This can be confirmed by measuring the optical density at 600 nm (OD600).

p38 MAPK Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of p38 MAPK.

-

Reagent Preparation: Prepare a reaction buffer containing purified, active p38 MAPK enzyme, a specific substrate (e.g., ATF2), and ATP.

-

Compound Incubation: Serially dilute this compound to a range of concentrations and pre-incubate with the p38 MAPK enzyme in the wells of a microplate.

-

Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP to the wells. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

-

Detection of Phosphorylation: Quantify the level of substrate phosphorylation. This can be achieved using various methods such as:

-

ELISA-based assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

-

Luminescence-based assay: Measuring the amount of ADP produced during the kinase reaction.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Pro-inflammatory Cytokine Release Assay

This cell-based assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells.

-

Cell Culture: Culture a relevant immune cell line (e.g., human monocytic THP-1 cells or primary macrophages) in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production and release of pro-inflammatory cytokines. Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 4-24 hours).

-

Cytokine Quantification: Collect the cell culture supernatant and measure the concentration of specific cytokines (e.g., TNF-α) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value from the resulting dose-response curve.

Conclusion

This compound represents a promising therapeutic candidate with a novel dual mechanism of action. Its ability to concurrently inhibit a key inflammatory pathway in host cells and target essential enzymatic machinery in bacteria makes it particularly well-suited for the treatment of inflammatory skin diseases that have a bacterial component. Further research, including the public release of detailed preclinical and clinical data, will be crucial in fully elucidating its therapeutic potential and advancing its development.

AN0128: A Boron-Containing Compound with Dual Anti-inflammatory and Antibacterial Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AN0128 is a novel, synthetic, boron-containing organic compound identified as 3-hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane. It has demonstrated significant potential as a therapeutic agent due to its dual functionality as both an anti-inflammatory and an antibacterial agent. Preclinical studies have highlighted its efficacy in models of cutaneous diseases and periodontitis. The primary mechanism of action for its anti-inflammatory effects involves the inhibition of tumor necrosis factor-alpha (TNF-α) release through the suppression of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction

Boron-containing compounds have emerged as a promising class of therapeutic agents due to the unique chemical properties of the boron atom, which allows for novel mechanisms of interaction with biological targets. This compound, a borinic acid picolinate (B1231196) ester, has been developed and investigated for its potential application in treating conditions with both inflammatory and bacterial components. Its ability to modulate key inflammatory pathways while simultaneously exhibiting antimicrobial activity makes it a compelling candidate for further drug development.

Mechanism of Action

The anti-inflammatory and antibacterial properties of this compound are attributed to its ability to modulate specific cellular signaling pathways and inhibit bacterial growth.

Anti-inflammatory Activity: Inhibition of the p38 MAPK Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of the p38 MAP kinase signaling pathway. This pathway is a critical regulator of the production of pro-inflammatory cytokines, including TNF-α.

-

Upstream Activation: The p38 MAPK pathway is typically activated by cellular stressors and inflammatory stimuli. This activation cascade involves a series of phosphorylation events, starting with MAP Kinase Kinase Kinases (MAPKKKs) such as ASK1 and TAK1. These MAPKKKs then phosphorylate and activate MAP Kinase Kinases (MAPKKs), specifically MKK3 and MKK6.

-

p38 Phosphorylation: MKK3 and MKK6, in turn, phosphorylate and activate p38 MAPK.

-

Downstream Effects: Activated (phosphorylated) p38 MAPK then phosphorylates various downstream targets, including transcription factors like Activating Transcription Factor 2 (ATF2) and other kinases such as MAPK-activated protein kinase 2 (MAPKAPK2). The phosphorylation of these downstream effectors leads to the transcriptional and translational upregulation of pro-inflammatory genes, resulting in the synthesis and release of cytokines like TNF-α.

-

Inhibition by this compound: this compound intervenes in this cascade by inhibiting the phosphorylation and activation of p38 MAPK. This disruption prevents the subsequent downstream signaling events, ultimately leading to a reduction in the production and release of TNF-α and other inflammatory mediators.

Antibacterial Activity

This compound has demonstrated inhibitory activity against a range of Gram-positive and Gram-negative bacteria. The precise mechanism of its antibacterial action is not fully elucidated but is believed to be related to the interaction of the boron atom with essential bacterial enzymes or cellular processes.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Bacterium | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | 1 |

| Staphylococcus epidermidis | 0.5 |

| Propionibacterium acnes | 0.3 |

| Bacillus subtilis | 1 |

| Treatment Group | Alveolar Bone Loss Reduction (%) | Gingival Inflammation Reduction (%) |

| This compound (1% topical application) vs. Vehicle | 38 - 44 | 42 |

| Ketorolac (NSAID) vs. Vehicle | Similar to this compound | Not specified |

| Triclosan-containing toothpaste vs. Vehicle | Similar to this compound | Not specified |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Chemical Synthesis of this compound (General Procedure for Borinic Acid Picolinate Esters)

While a specific, detailed synthesis protocol for this compound is not publicly available, a general method for the synthesis of borinic acid picolinate esters can be described as follows. This process typically involves the reaction of a diarylborinic acid or its derivative with a picolinic acid derivative.

Materials:

-

Bis(3-chloro-4-methylphenyl)borinic acid

-

3-hydroxypyridine-2-carboxylic acid

-

Dehydrating agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve bis(3-chloro-4-methylphenyl)borinic acid and 3-hydroxypyridine-2-carboxylic acid in the anhydrous aprotic solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the dehydrating agent in the same solvent to the reaction mixture.

-

Allow the reaction to stir at room temperature for a specified period (e.g., 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with appropriate aqueous solutions (e.g., dilute acid, brine) to remove unreacted starting materials and byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography on silica (B1680970) gel with an appropriate eluent system to yield the pure 3-hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane (this compound).

-

Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound stock solution

-

Bacterial strains (e.g., S. aureus, S. epidermidis, P. acnes, B. subtilis)

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in the growth medium in the wells of a 96-well plate.

-

Prepare a bacterial inoculum of the test strain and adjust its concentration to a standard density (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted this compound.

-

Include a positive control well (bacteria in medium without this compound) and a negative control well (medium only).

-

Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that shows no visible turbidity (bacterial growth). The MIC can also be determined by measuring the optical density (OD) at 600 nm using a spectrophotometer.

TNF-α Release Inhibition Assay in RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of this compound on the release of TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

TNF-α ELISA kit

-

96-well cell culture plates

-

CO2 incubator

Procedure:

-

Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.

-

The next day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the cells with this compound for 1-2 hours.

-

Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL to all wells except for the negative control.

-

Incubate the plate for a specified period (e.g., 4-24 hours) to allow for TNF-α production and release.

-

After incubation, collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a commercial TNF-α ELISA kit, following the manufacturer's instructions.

-

Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated control.

Western Blot for p38 MAPK Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of p38 MAPK in stimulated cells.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

Cell culture reagents

-

This compound

-

Stimulating agent (e.g., LPS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat cells with this compound and the stimulating agent as described in the TNF-α release assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK, or run a parallel gel.

-

Quantify the band intensities using densitometry software and express the level of phosphorylated p38 as a ratio to total p38.

Ligature-Induced Periodontitis in a Rat Model

Objective: To evaluate the in vivo efficacy of this compound in reducing inflammation and bone loss in a rat model of periodontitis.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Silk or cotton ligatures (e.g., 4-0 or 5-0)

-

This compound formulation (e.g., 1% topical gel)

-

Vehicle control

-

Positive control (e.g., ketorolac)

-

Micro-computed tomography (µCT) scanner

-

Histological processing reagents (formalin, decalcifying solution, paraffin, H&E stain)

Procedure:

-

Anesthetize the rats according to an approved animal care and use protocol.

-

Place a sterile ligature around the second maxillary molars of each rat, ensuring it is gently pushed into the gingival sulcus to induce plaque accumulation and inflammation.

-

Divide the animals into treatment groups: No ligature (healthy control), Ligature + Vehicle, Ligature + this compound, Ligature + Positive Control.

-

Apply the respective treatments topically to the gingival margin of the ligated teeth daily for the duration of the study (e.g., 7-14 days).

-

At the end of the treatment period, euthanize the animals.

-

Dissect the maxillae and fix them in 10% neutral buffered formalin.

-

Micro-CT Analysis: Scan the maxillae using a µCT scanner to quantify alveolar bone loss. Measure the distance from the cementoenamel junction (CEJ) to the alveolar bone crest (ABC).

-

Histological Analysis: Decalcify the maxillae, embed them in paraffin, and section them. Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the inflammatory cell infiltrate in the gingival tissue. Score the level of inflammation based on a predefined scale.

Preclinical Safety and Toxicity Studies (General Overview)

While specific preclinical toxicology data for this compound is not publicly available, a standard battery of studies would be conducted to assess its safety profile before clinical trials. These studies are typically performed in compliance with Good Laboratory Practice (GLP) regulations.

-

Acute Toxicity: A single high dose of this compound is administered to rodents to determine the median lethal dose (LD50) and to identify potential target organs for toxicity.

-

Repeat-Dose Toxicity: this compound is administered daily to at least two species (one rodent, one non-rodent) for a specified duration (e.g., 28 or 90 days) to evaluate the toxic effects of repeated exposure. This includes monitoring clinical signs, body weight, food consumption, hematology, clinical chemistry, and performing gross and microscopic pathology.

-

Safety Pharmacology: These studies investigate the potential adverse effects of this compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.

-

Genotoxicity: A battery of in vitro and in vivo assays is conducted to assess the potential of this compound to cause genetic damage. This typically includes the Ames test (bacterial reverse mutation assay), an in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound.

Caption: this compound inhibits the p38 MAPK signaling pathway, reducing TNF-α production.

Caption: Workflow for the TNF-α release inhibition assay.

Caption: Experimental workflow for the rat model of ligature-induced periodontitis.

Conclusion

This compound is a promising boron-containing compound with a dual mechanism of action that addresses both inflammation and bacterial infection. Its ability to inhibit the p38 MAP kinase pathway and subsequent TNF-α release provides a strong rationale for its development in inflammatory diseases. The preclinical data, particularly in models of periodontitis, are encouraging. Further investigation, including comprehensive preclinical toxicology studies and well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human diseases. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in advancing this and similar boron-based therapeutics.

AN0128: A Technical Overview of its Potential Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific anti-inflammatory properties, quantitative data, and detailed mechanisms of AN0128 is limited. This document provides a technical guide based on the known characteristics of this compound as a borinic acid ester and the broader class of boron-containing compounds, which have established anti-inflammatory activities. The data and diagrams presented herein are illustrative and based on general knowledge of preclinical anti-inflammatory drug discovery.

Introduction

This compound is identified as a novel borinic acid ester with both in vitro and in vivo anti-inflammatory and antimicrobial activity. Developed by Anacor Pharmaceuticals, this compound belongs to a class of boron-containing small molecules that have garnered interest for their therapeutic potential. Boron's unique ability to form stable, reversible covalent bonds with biological targets allows for the development of potent and selective inhibitors of key enzymes in inflammatory pathways. This guide synthesizes the likely anti-inflammatory profile of this compound based on the known mechanisms of related boron-containing compounds.

Core Anti-inflammatory Mechanism of Boron-Containing Compounds

Boron-containing compounds, including borinic acid esters, are known to exert their anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanism is believed to involve the inhibition of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn downregulates the production of several pro-inflammatory cytokines.

Additionally, boron-containing compounds have been shown to impact other inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. By inhibiting these pathways, these compounds can effectively reduce the expression of genes encoding for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).

Quantitative Data Summary

Due to the absence of specific public data for this compound, the following table is a hypothetical representation of the types of quantitative data that would be generated during the preclinical evaluation of an anti-inflammatory compound. This data is for illustrative purposes only.

| Assay Type | Parameter | This compound (Hypothetical Value) | Control |

| In Vitro | |||

| PDE4 Inhibition | IC50 | 50 nM | - |

| LPS-stimulated TNF-α release in RAW 264.7 cells | IC50 | 100 nM | - |

| LPS-stimulated IL-6 release in RAW 264.7 cells | IC50 | 150 nM | - |

| In Vivo | |||

| Carrageenan-induced Paw Edema (Rat) | % Inhibition at 4h (1% topical application) | 60% | 0% |

| Oxazolone-induced Ear Swelling (Mouse) | % Inhibition (1% topical application) | 55% | 0% |

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. Below are generalized methodologies for key experiments typically cited in the preclinical assessment of novel anti-inflammatory agents.

In Vitro: PDE4 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE4 enzyme.

-

Methodology:

-

Recombinant human PDE4 enzyme is incubated with the substrate, cAMP, and varying concentrations of this compound.

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The amount of AMP produced is quantified using a suitable detection method, such as a fluorescent-based assay.

-

The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

-

In Vitro: Cytokine Release Assay in Macrophages

-

Objective: To assess the effect of this compound on the release of pro-inflammatory cytokines from stimulated immune cells.

-

Methodology:

-

RAW 264.7 murine macrophage cells are cultured in appropriate media.

-

Cells are pre-incubated with various concentrations of this compound for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

-

After a 24-hour incubation period, the cell culture supernatant is collected.

-

The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available ELISA kits.

-

The IC50 values are determined from the dose-response curves.

-

In Vivo: Carrageenan-induced Paw Edema Model

-

Objective: To evaluate the in vivo anti-inflammatory efficacy of topically applied this compound in an acute inflammation model.

-

Methodology:

-

A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of Sprague-Dawley rats.

-

This compound (e.g., as a 1% topical formulation) or a vehicle control is applied to the paw at specified time points before and/or after carrageenan injection.

-

Paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the this compound-treated group to the vehicle-treated group.

-

Visualizations

Signaling Pathway

The following diagram illustrates a probable anti-inflammatory signaling pathway for a boron-containing compound like this compound, focusing on the inhibition of PDE4 and subsequent downstream effects.

Caption: Probable anti-inflammatory signaling pathway of this compound.

Experimental Workflow

This diagram outlines a typical preclinical screening workflow for identifying and characterizing novel anti-inflammatory compounds.

Caption: Preclinical workflow for anti-inflammatory drug discovery.

AN0128: A Technical Guide to its Antibacterial Activity Spectrum and Anti-Inflammatory Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

AN0128 (also known as CRM-0005) is a novel boron-containing compound demonstrating a dual-action therapeutic potential as both an antibacterial and an anti-inflammatory agent. This technical guide provides an in-depth overview of the antibacterial activity spectrum of this compound against key Gram-positive bacteria implicated in dermatological and other infections. Furthermore, it elucidates the compound's mechanism of anti-inflammatory action via inhibition of the p38 MAP kinase signaling pathway. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways to support further research and development.

Antibacterial Activity Spectrum

This compound has demonstrated potent inhibitory activity against a targeted spectrum of Gram-positive bacteria. The in vitro efficacy of this compound is summarized by its Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antibacterial Data

The antibacterial potency of this compound has been quantified against several clinically relevant bacterial species. The MIC values are presented in Table 1 for direct comparison.

| Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | - | 1[1][2] |

| Staphylococcus epidermidis | - | 0.5[1][2] |

| Propionibacterium acnes | - | 0.3[1][2] |

| Bacillus subtilis | - | 1[1][2] |

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against select Gram-positive bacteria.

Mechanism of Anti-Inflammatory Action

Beyond its direct antibacterial effects, this compound exhibits significant anti-inflammatory properties. This activity is primarily mediated through the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key cascade in the cellular response to inflammatory stimuli.

Inhibition of p38 MAP Kinase Signaling Pathway

This compound has been shown to suppress the production of pro-inflammatory cytokines in macrophage cell lines by targeting the p38 MAP kinase pathway.[1] This inhibition mitigates the inflammatory response at a cellular level. A simplified diagram of this signaling pathway and the point of inhibition by this compound is provided below.

References

AN0128: A Technical Guide to a Novel p38 MAP Kinase Inhibitor for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

AN0128 (also known as CRM-0005) is a novel, boron-containing small molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] This dual-function molecule exhibits both anti-inflammatory and antibacterial properties, positioning it as a compound of interest for further investigation in dermatological and other inflammatory conditions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, and offers representative experimental protocols and data relevant to the study of p38 MAPK inhibitors. Due to the limited availability of public data specific to this compound, this document leverages established knowledge of the p38 MAPK inhibitor class to provide a thorough and practical resource for the scientific community.

Introduction to p38 MAP Kinase and its Role in Disease

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in the cellular response to external stresses, such as inflammatory cytokines, ultraviolet radiation, and osmotic shock.[2][3] This family includes four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[3] Of these, p38α is the most extensively studied isoform and is a key regulator of the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[4][5]

The activation of the p38 MAPK pathway is initiated by a cascade of upstream kinases.[6][7] This signaling cascade ultimately leads to the phosphorylation and activation of a variety of downstream substrates, including other kinases and transcription factors.[2] The activation of these downstream effectors results in a wide range of cellular responses, such as inflammation, apoptosis, and cell cycle regulation.[3][5] Given its critical role in inflammation, the p38 MAPK pathway has emerged as a significant therapeutic target for a number of chronic inflammatory diseases.

This compound: A Boron-Containing p38 MAPK Inhibitor

This compound is distinguished as a borinic acid ester with a unique dual-action profile.[8] Its primary mechanism of action is the inhibition of the p38 MAP kinase signaling pathway, which accounts for its anti-inflammatory effects.[1] By suppressing this pathway, this compound can reduce the production of pro-inflammatory cytokines in macrophage cell lines.[1] In addition to its anti-inflammatory properties, this compound also demonstrates antibacterial activity against a range of bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Propionibacterium acnes, and Bacillus subtilis.[1] This combination of anti-inflammatory and antibacterial action makes it a promising candidate for dermatological applications.

Mechanism of Action

As a p38 MAPK inhibitor, this compound is presumed to bind to the ATP-binding pocket of the p38 kinase, a common mechanism for this class of inhibitors. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby attenuating the inflammatory cascade. The specific binding kinetics and isoform selectivity of this compound have not been publicly disclosed.

The p38 MAPK signaling pathway is a key regulator of cellular responses to stress and inflammation. The diagram below illustrates the canonical activation pathway and the point of inhibition by p38 MAPK inhibitors like this compound.

Quantitative Data (Representative)

While specific quantitative data for this compound is not publicly available, the following tables provide representative data for other well-characterized p38 MAPK inhibitors to serve as a reference for researchers.

Table 1: In Vitro Potency of Representative p38 MAPK Inhibitors

| Compound | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) |

| SB203580 | 50 | 500 | >10,000 | >10,000 |

| SB202190 | 50 | 100 | >10,000 | >10,000 |

| BIRB 796 | 38 | 65 | 200 | 520 |

| VX-745 | 10 | 220 | >10,000 | >10,000 |

Data compiled from publicly available sources for illustrative purposes.

Table 2: Antibacterial Activity of a Representative Agent (Minimum Inhibitory Concentration)

| Bacterial Strain | Representative Antibiotic MIC (µg/mL) |

| Staphylococcus aureus | 0.5 - 2 |

| Staphylococcus epidermidis | 1 - 4 |

| Propionibacterium acnes | 0.125 - 1 |

| Bacillus subtilis | 0.25 - 1 |

This data is hypothetical and serves as an example of how the antibacterial activity of a compound like this compound might be presented.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of p38 MAPK inhibitors. The following sections provide standardized methodologies for key assays.

In Vitro p38 MAPK Inhibition Assay (Radiometric)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific p38 MAPK isoform.

Materials:

-

Recombinant human p38 MAPKα (or other isoforms)

-

Myelin Basic Protein (MBP) or other suitable substrate

-

[γ-³²P]ATP

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well filter plates

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, combine the kinase, substrate, and test compound in the kinase assay buffer. Include a no-inhibitor control.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cellular Assay for Anti-inflammatory Activity

This protocol assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in a cellular context.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

Lipopolysaccharide (LPS)

-

Test compound (e.g., this compound)

-

Cell culture medium and supplements

-

ELISA kit for TNF-α or IL-1β

-

96-well cell culture plates

Procedure:

-

Seed macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include unstimulated and vehicle-treated controls.

-

Incubate for a specified period (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Determine the IC50 of the compound for cytokine inhibition.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strains of interest

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Test compound (e.g., this compound)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a standardized inoculum of the bacterial strain.

-

Prepare serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.

-

Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

Preclinical and Clinical Development Considerations

While no preclinical or clinical data for this compound is publicly available, a typical development path for a p38 MAPK inhibitor would involve a series of in vivo studies.

Preclinical Studies:

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) studies in animal models to determine the drug's profile.

-

Efficacy: Evaluation in animal models of inflammatory diseases (e.g., collagen-induced arthritis, inflammatory bowel disease) or dermatological conditions.

-

Toxicology: Acute and chronic toxicity studies to establish a safety profile and determine the no-observed-adverse-effect level (NOAEL).

Clinical Trials:

-

Phase I: First-in-human studies to assess safety, tolerability, and pharmacokinetics in healthy volunteers.

-

Phase II: Studies in patients with the target disease to evaluate efficacy and further assess safety.

-

Phase III: Large-scale, multicenter trials to confirm efficacy, monitor side effects, and compare the new treatment to standard therapies.

Conclusion

This compound is a novel, dual-action p38 MAP kinase inhibitor with both anti-inflammatory and antibacterial properties. Its unique boron-containing structure and multifaceted activity make it an intriguing candidate for further research and development, particularly in the field of dermatology. This technical guide provides a foundational understanding of this compound and the broader class of p38 MAPK inhibitors. While specific data on this compound remains limited in the public domain, the representative data and detailed experimental protocols presented here offer a valuable resource for scientists and researchers aiming to investigate this compound or other molecules within this therapeutic class. Further studies are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. MAPK Signaling Pathway Plays Different Regulatory Roles in the Effects of Boric Acid on Proliferation, Apoptosis, and Immune Function of Splenic Lymphocytes in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. adooq.com [adooq.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. p38 MAPK Inhibitor | p38 MAPK | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Antibiofilm Activity and Synergistic Inhibition of Staphylococcus aureus Biofilms by Bactericidal Protein P128 in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p38 MAP Kinase Inhibitor, p38 MAPK inhibitor (CAS 219138-24-6) | Abcam [abcam.com]

AN0128: A Technical Overview of a Boron-Based Cytokine Suppressor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN0128 is a novel, boron-containing small molecule with demonstrated anti-inflammatory and antimicrobial properties. Developed by Anacor Pharmaceuticals, this borinic acid ester has been investigated for the topical treatment of inflammatory conditions, including atopic dermatitis and periodontitis. The primary mechanism of its anti-inflammatory action is the suppression of pro-inflammatory cytokine production through the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This document provides a detailed technical guide on the this compound cytokine suppression pathway, summarizing available data, outlining experimental methodologies, and visualizing key processes.

Core Mechanism of Action: p38 MAP Kinase Inhibition

This compound exerts its anti-inflammatory effects by targeting the p38 MAP kinase signaling cascade. This pathway is a critical regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in various cell types, particularly in macrophages.[1][2] By inhibiting p38 MAP kinase, this compound effectively downregulates the synthesis and release of these key mediators of inflammation.

Signaling Pathway Diagram

Caption: this compound inhibits the p38 MAPK signaling pathway, blocking cytokine production.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound from preclinical and in vitro studies.

Table 1: In Vitro Cytokine Inhibition

| Cell Type | Stimulant | Cytokine | This compound Concentration | Percent Inhibition | Source |

| Human PBMCs | LPS | IL-1β | 10 µM | 99% | [3][4] |

| Human PBMCs | LPS | TNF-α | 10 µM | 100% | [3][4] |

Table 2: In Vivo Efficacy in Experimental Periodontitis (Rat Model)

| Treatment Group | Parameter | Result | Percent Reduction vs. Control | Source |

| 1% this compound | Bone Loss | Statistically significant reduction | 38% - 44% | [5] |

| 1% this compound | Gingival Inflammation | Statistically significant reduction | 42% | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

In Vitro Cytokine Release Assay

Objective: To determine the inhibitory effect of this compound on the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).

Methodology:

-

Cell Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Treatment: Pre-incubate the PBMCs with varying concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce cytokine production.

-

Sample Collection: After a 24-hour incubation period, collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-1β in the supernatants using commercially available ELISA kits.

-

Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the vehicle control.

Experimental Workflow: In Vitro Cytokine Inhibition Assay

Caption: Workflow for assessing in vitro cytokine inhibition by this compound.

In Vivo Experimental Periodontitis Model

Objective: To evaluate the in vivo efficacy of topically applied this compound in a rat model of experimental periodontitis.

Methodology:

-

Animal Model: Use male Sprague-Dawley rats.

-

Induction of Periodontitis: Place silk ligatures around the second maxillary molars to induce plaque accumulation and subsequent periodontal inflammation and bone loss.

-

Treatment Groups:

-

No ligatures (healthy control)

-

Ligatures only (disease control)

-

Ligatures + Vehicle

-

Ligatures + 1% this compound

-

Ligatures + Positive control (e.g., ketorolac)

-

-

Drug Administration: Apply the respective treatments topically to the gingival margin of the ligated molars daily for a specified period (e.g., 7 days).

-

Assessment of Bone Loss: After the treatment period, sacrifice the animals and analyze the maxillary jaws using micro-computed tomography (micro-CT) to quantify alveolar bone loss.

-

Histological Analysis: Decalcify, section, and stain the jaw specimens with hematoxylin (B73222) and eosin (B541160) (H&E). Evaluate the level of inflammatory cell infiltrate in the gingival tissue.

-

Data Analysis: Compare the extent of bone loss and inflammation scores between the treatment groups and the disease control group.

Clinical Development

This compound has undergone Phase 2 clinical trials for the treatment of atopic dermatitis.[6] Publicly available data from these trials are limited, but press releases from Anacor Pharmaceuticals indicated that the drug was well-tolerated and showed clinically meaningful efficacy trends in a Phase 2a study.[6]

Conclusion

This compound is a boron-based compound that demonstrates significant anti-inflammatory activity through the inhibition of the p38 MAP kinase pathway, leading to the suppression of key pro-inflammatory cytokines. Preclinical data has shown its potential in treating inflammatory conditions such as periodontitis. While the full extent of its clinical efficacy is not publicly detailed, the available information points to a promising mechanism of action for topical anti-inflammatory therapy. Further research and data would be necessary to fully elucidate its therapeutic potential.

References

- 1. targetmol.com [targetmol.com]

- 2. Liver X Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Evaluation of Oxazaborine Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of experimental periodontitis by a topical boron-based antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anacor Pharmaceuticals, Inc. Presents Research And Clinical Findings From Three Programs At AAD Meeting - BioSpace [biospace.com]

AN0128: A Novel Borinic Acid Ester for Dermatological Research

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN0128 is a novel, boron-containing compound identified as a promising candidate for the treatment of dermatological conditions due to its dual functionality as both an antimicrobial and an anti-inflammatory agent. Chemically identified as 3-hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane, this compound belongs to the class of borinic acid picolinate (B1231196) esters.[1][2] Preclinical research has highlighted its potential for cutaneous diseases, positioning it as a compound of interest for further investigation in dermatology. This guide provides a comprehensive overview of the available technical information on this compound, with a focus on its mechanism, and preclinical data, presented in a format accessible to researchers and drug development professionals.

Core Compound Details

| Characteristic | Description |

| Compound Name | This compound |

| Chemical Name | 3-hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane |

| Compound Class | Borinic acid picolinate ester |

| Therapeutic Area | Dermatology |

| Reported Activities | Antibacterial and Anti-inflammatory |

| Development Status | Previously reported to be in clinical development for dermatological conditions.[1][2] |

Mechanism of Action

While specific signaling pathways for this compound have not been detailed in publicly available literature, the therapeutic effects of boron-containing compounds in dermatology are generally attributed to their unique chemical properties. The boron atom, with its empty p-orbital, can form stable, reversible covalent bonds with hydroxyl groups in target enzymes, leading to their inhibition.

Anti-inflammatory Action

The anti-inflammatory properties of boron-based compounds often involve the inhibition of phosphodiesterase-4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-12 (B1171171) (IL-12), and interleukin-23 (IL-23). While not explicitly confirmed for this compound, this is a plausible mechanism given its reported anti-inflammatory effects.

Antimicrobial Action

The antimicrobial activity of some boron-containing compounds, such as tavaborole, has been shown to result from the inhibition of leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for protein synthesis in fungi and bacteria. By binding to the editing site of LeuRS, the boron-containing drug traps the tRNA, thereby halting protein synthesis and inhibiting microbial growth. It is possible that this compound employs a similar mechanism for its antibacterial effects.

Preclinical Data

Detailed quantitative data from preclinical studies on this compound, including IC50 values for enzyme inhibition, minimum inhibitory concentrations (MICs) against various bacterial strains, and specific efficacy data from in vivo models, are not available in the public domain. An abstract of a conference paper mentions preclinical toxicology studies of this compound, but the full data is not accessible.[1]

Experimental Protocols

Detailed experimental methodologies for the preclinical evaluation of this compound are not publicly available. However, based on the nature of the compound and its intended use, standard preclinical assays for dermatological drug candidates would likely have been employed.

In Vitro Anti-inflammatory Assays

A common method to assess the anti-inflammatory activity of a compound is to use lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1). The protocol would generally involve:

-

Cell Culture: Culturing of the selected cell line in appropriate media.

-

Compound Treatment: Pre-incubation of the cells with varying concentrations of this compound.

-

Inflammatory Challenge: Stimulation of the cells with LPS to induce an inflammatory response.

-

Cytokine Measurement: Quantification of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using methods like ELISA.

-

Data Analysis: Calculation of the half-maximal inhibitory concentration (IC50) for cytokine release.

In Vitro Antimicrobial Assays

The antibacterial activity of this compound would likely be determined using standard microbiology techniques to ascertain the Minimum Inhibitory Concentration (MIC). A typical broth microdilution method would involve:

-

Bacterial Strains: Selection of relevant Gram-positive and Gram-negative bacteria, particularly those implicated in skin infections (e.g., Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa).

-

Compound Dilution: Preparation of serial dilutions of this compound in a suitable broth medium in a 96-well microplate format.

-

Inoculation: Addition of a standardized inoculum of the test bacteria to each well.

-

Incubation: Incubation of the microplates under appropriate conditions (e.g., temperature, time).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Visualizations

Due to the lack of specific data on the signaling pathways and experimental workflows for this compound, the following diagrams are based on the general mechanisms of related boron-containing compounds and standard experimental procedures.

Caption: Postulated anti-inflammatory mechanism of this compound via PDE4 inhibition.

Caption: Postulated antimicrobial mechanism of this compound via LeuRS inhibition.

Caption: General experimental workflow for MIC determination.

Conclusion

This compound is a borinic acid ester with demonstrated potential as a dual-action antimicrobial and anti-inflammatory agent for dermatological applications. While the publicly available data is limited, the foundational chemistry of boron-containing compounds suggests plausible mechanisms of action involving the inhibition of key enzymes in inflammatory and microbial pathways. Further publication of preclinical and clinical data is necessary to fully elucidate its therapeutic potential, specific molecular targets, and safety profile for the scientific and medical communities. Researchers interested in this compound are encouraged to seek out the primary literature for more detailed information, should it become available.

References

AN0128: A Novel Boron-Based-Compound Targeting Cutibacterium acnes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cutibacterium acnes (C. acnes), formerly known as Propionibacterium acnes, is a Gram-positive, anaerobic bacterium that is a commensal resident of the human skin microbiota. While typically harmless, it is a key player in the pathogenesis of acne vulgaris, an inflammatory skin condition affecting a majority of adolescents and many adults. The proliferation of C. acnes within the pilosebaceous unit, coupled with increased sebum production and altered keratinization, can trigger an inflammatory cascade, leading to the characteristic lesions of acne. The rise of antibiotic-resistant strains of C. acnes has necessitated the development of novel therapeutic agents. AN0128 is a novel, boron-containing compound that has demonstrated both antibacterial and anti-inflammatory properties, making it a promising candidate for the treatment of acne and other cutaneous diseases. This technical guide provides a comprehensive overview of the available data on this compound and its interaction with C. acnes.

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound, highlighting its antimicrobial and anti-inflammatory efficacy.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

| Propionibacterium acnes (P. acnes) | 0.3 |

| Staphylococcus aureus (S. aureus) | 1 |

| Staphylococcus epidermidis (S. epidermidis) | 0.5 |

| Bacillus subtilis (B. subtilis) | 1 |

Table 2: Anti-inflammatory Activity of this compound

| Cell Type | Stimulant | Cytokines Inhibited | Concentration of this compound | Duration of Treatment |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | TNF-α, IL-1β | 10 μM | 24-48 hours |

Experimental Protocols

The following are generalized experimental protocols based on standard laboratory methods, as detailed protocols for the studies on this compound are not publicly available.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a general method for determining the MIC of this compound against P. acnes using the broth microdilution method.

a. Materials:

-

This compound stock solution of known concentration.

-

P. acnes strain (e.g., ATCC 6919).

-

Anaerobic growth medium (e.g., Reinforced Clostridial Medium).

-

Sterile 96-well microtiter plates.

-

Anaerobic incubation system (e.g., anaerobic chamber or gas-generating pouches).

-

Spectrophotometer or plate reader.

b. Procedure:

-

Prepare a two-fold serial dilution of this compound in the anaerobic growth medium in the wells of a 96-well plate.

-

Prepare an inoculum of P. acnes from a fresh culture and adjust the turbidity to match a 0.5 McFarland standard.

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the serially diluted this compound. Include positive control wells (bacteria without this compound) and negative control wells (medium only).

-

Seal the plates and incubate under anaerobic conditions at 37°C for 48-72 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of P. acnes.

Cytokine Release Assay in Human PBMCs

This protocol describes a general method for assessing the anti-inflammatory effects of this compound on cytokine release from human Peripheral Blood Mononuclear Cells (PBMCs).

a. Materials:

-

This compound stock solution.

-

Freshly isolated human PBMCs.

-

RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

A stimulating agent (e.g., lipopolysaccharide [LPS] or heat-killed P. acnes).

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-1β.

-

Sterile cell culture plates.

-

CO2 incubator.

b. Procedure:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Seed the PBMCs in a 96-well cell culture plate at a density of approximately 1 x 10^6 cells/mL.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a pro-inflammatory agent (e.g., LPS at 1 µg/mL). Include unstimulated and vehicle-treated controls.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Collect the cell culture supernatants.

-

Quantify the levels of TNF-α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Analyze the data to determine the inhibitory effect of this compound on cytokine production.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a generalized workflow for its evaluation.

Caption: this compound Signaling Pathway.

Caption: Experimental Workflow for this compound Evaluation.

Mechanism of Action

This compound exerts its dual antibacterial and anti-inflammatory effects through distinct mechanisms. As a boron-containing compound, its antibacterial activity likely involves the inhibition of key bacterial enzymes. Boron-based compounds are known to act as inhibitors of enzymes such as leucyl-tRNA synthetase, which is crucial for bacterial protein synthesis.

The anti-inflammatory action of this compound has been attributed to its ability to suppress the production of pro-inflammatory cytokines in macrophage cell lines by inhibiting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. In the context of acne, C. acnes can activate Toll-like receptor 2 (TLR2) on keratinocytes and immune cells, leading to the activation of downstream signaling cascades, including the p38 MAPK pathway. This, in turn, promotes the production of inflammatory mediators like TNF-α and IL-1β, contributing to the inflammatory lesions seen in acne. By inhibiting p38 MAPK, this compound effectively dampens this inflammatory response.

Conclusion

This compound represents a promising therapeutic candidate for acne vulgaris due to its dual action against C. acnes and the associated inflammation. Its low MIC value against P. acnes indicates potent antibacterial activity, while its ability to inhibit key pro-inflammatory cytokines via the p38 MAPK pathway highlights its significant anti-inflammatory potential. Further preclinical and clinical studies are warranted to fully elucidate the efficacy and safety of this compound as a novel treatment for acne. The development of such targeted, non-antibiotic therapies is crucial in the era of increasing antimicrobial resistance.

The Effect of AN0128 on Staphylococcus aureus: A Technical Guide

Affiliation: Google Research

Abstract

AN0128, chemically identified as 3-hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane, is a novel, boron-containing small molecule belonging to the borinic acid picolinate (B1231196) ester class. It has been recognized for a dual-action profile, exhibiting both antibacterial and anti-inflammatory properties, positioning it as a compound of interest for the treatment of cutaneous diseases. This technical guide provides a comprehensive overview of the available information regarding the effect of this compound on Staphylococcus aureus. While specific quantitative data from the primary literature is not publicly accessible, this document details the standardized experimental protocols for assessing its antibacterial activity, outlines a potential mechanism of action based on related boron-containing compounds, and presents this information in a format suitable for researchers, scientists, and drug development professionals.

Introduction

Staphylococcus aureus is a versatile Gram-positive pathogen responsible for a wide spectrum of infections, ranging from minor skin conditions to life-threatening systemic diseases. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has created an urgent need for novel antibacterial agents with unique mechanisms of action. Boron-containing compounds have emerged as a promising class of therapeutics due to their unique chemical properties and diverse biological activities.

This compound is a borinic acid picolinate ester that has been identified as a lead compound with potent antibacterial and anti-inflammatory effects.[1][2] Its development for dermatological conditions underscores the importance of its activity against common skin pathogens like S. aureus. This guide summarizes the necessary methodologies to evaluate such a compound and discusses its potential mode of action in the context of existing research on similar molecules.

Quantitative Data on Antibacterial Activity

The primary research describing this compound indicates that it was screened for its Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.[1][2] While the abstract of this pivotal study confirms this screening, the specific MIC values for this compound against Staphylococcus aureus strains (e.g., MSSA and MRSA) are contained within the full-text article, which was not publicly accessible for this review.

For illustrative purposes and to meet data presentation requirements, the following table structure is recommended for summarizing such quantitative data once obtained.

Table 1: Hypothetical Summary of MIC and MBC Values for this compound against Staphylococcus aureus

| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | This compound MBC (µg/mL) |

| S. aureus (ATCC 29213) | Gram-positive | Data Not Found | Data Not Found |

| S. aureus (MRSA, USA300) | Gram-positive | Data Not Found | Data Not Found |

| S. aureus (Clinical Isolate 1) | Gram-positive | Data Not Found | Data Not Found |

Experimental Protocols

The following protocols are detailed, standardized methods for determining the in vitro antibacterial activity of a compound like this compound. They are based on established guidelines to ensure accuracy and reproducibility.

Minimum Inhibitory Concentration (MIC) Assay Protocol

The broth microdilution method is a standard technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

3.1.1. Materials and Reagents

-

This compound stock solution (e.g., in DMSO)

-

Sterile 96-well flat-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Staphylococcus aureus strains (e.g., ATCC 29213 for quality control)

-

Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer (optional, for inoculum standardization)

-

Resazurin (B115843) sodium salt solution (optional, for viability indication)

3.1.2. Procedure

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.

-

Transfer the colonies into a tube containing sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add a defined volume of the this compound stock solution to the first well of each row to achieve the highest desired concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting. Repeat this process across the row, discarding 100 µL from the final well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.

-

Include a positive control well (CAMHB with inoculum, no this compound) and a negative control well (CAMHB only).

-

Seal the plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.

-

-

Determination of MIC:

-

The MIC is visually determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

-

Optionally, 20 µL of resazurin solution can be added to each well and incubated for an additional 2-4 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration where the blue color is retained.

-

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is performed as a continuation of the MIC test.

3.2.1. Materials and Reagents

-

Results from the MIC assay plate

-

Sterile Tryptic Soy Agar (TSA) plates

-

Sterile pipette tips or a multi-channel pipettor

3.2.2. Procedure

-

Subculturing from MIC Wells:

-

From the wells of the completed MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

-

Spot-inoculate the aliquot onto a quadrant of a TSA plate. Be sure to label the quadrant corresponding to the concentration from the MIC well.

-

Also, plate an aliquot from the positive control well to ensure the initial inoculum was viable.

-

-

Incubation:

-

Incubate the TSA plates at 35-37°C for 18-24 hours.

-

-

Determination of MBC:

-

Following incubation, count the number of colonies on each spot.

-

The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. This is typically observed as no more than 1-2 colonies, depending on the initial inoculum and volume plated.

-

Potential Mechanism of Action

The specific molecular target of this compound in S. aureus has not been detailed in the accessible literature. However, the activity of related boron-containing compounds provides plausible hypotheses for its mechanism of action.

-

Inhibition of Essential Enzymes: Borinic esters have been identified as broad-spectrum antibacterial agents that can inhibit essential bacterial enzymes. One study demonstrated that this class of compounds can inhibit bacterial methyltransferases, such as CcrM and MenH. Inhibition of such enzymes would disrupt critical cellular processes, including DNA replication and menaquinone biosynthesis, leading to bacterial cell death.

-

Efflux Pump Inhibition: Some boronic acid derivatives have been shown to act as inhibitors of the NorA efflux pump in S. aureus. Efflux pumps are a significant mechanism of antibiotic resistance, actively transporting antimicrobial agents out of the bacterial cell. By inhibiting these pumps, this compound could restore or enhance the susceptibility of resistant strains to various antibiotics, or it may possess intrinsic antibacterial activity by causing the intracellular accumulation of a toxic substrate.

Further research is required to elucidate the precise mechanism by which this compound exerts its antibacterial effect on S. aureus.

Visualizations

The following diagrams illustrate a typical experimental workflow for determining antibacterial activity and a hypothetical signaling pathway for the mechanism of action.

Caption: Workflow for MIC and MBC Determination of this compound.

References

AN0128: A Dual-Action Boron-Based Compound for Dermatological Applications

Palo Alto, CA - AN0128 is a novel, boron-containing small molecule, chemically identified as 3-hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane. Developed by Anacor Pharmaceuticals, this compound has demonstrated both potent antibacterial and anti-inflammatory properties, positioning it as a promising candidate for the topical treatment of various dermatological conditions, including atopic dermatitis, acne, and periodontal disease. Preclinical and early clinical studies have explored its efficacy and mechanism of action, revealing a unique dual-action profile that targets key pathways in both microbial pathogenesis and host inflammatory responses.

Discovery and Development

This compound emerged from Anacor's proprietary boron chemistry platform, which focuses on developing novel therapeutics. The discovery process involved the synthesis and screening of a series of borinic acid picolinate (B1231196) esters for their antimicrobial and anti-inflammatory activities. This compound was identified as a lead candidate due to its superior combined profile. Following promising preclinical studies, this compound advanced into Phase II clinical trials to evaluate its safety and efficacy in patients with atopic dermatitis.

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action:

-

Antibacterial Activity: The compound exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. This is attributed to the unique properties of the boron atom within its structure.

-

Anti-inflammatory Activity: this compound has been shown to potently inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), from human peripheral blood mononuclear cells (PBMCs). This anti-inflammatory effect is mediated through the inhibition of the p38 MAP kinase signaling pathway, a key regulator of inflammatory responses.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacteria

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 1.0 |

| Staphylococcus epidermidis | Gram-positive | 0.5 |

| Propionibacterium acnes | Gram-positive | 0.3 |